2-amino-8-[(E)-(2-amino-6-oxo-1,7-dihydropurin-8-yl)diazenyl]-1,7-dihydropurin-6-one
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Overview
Description
2-amino-8-[(E)-(2-amino-6-oxo-1,7-dihydropurin-8-yl)diazenyl]-1,7-dihydropurin-6-one is a complex organic compound belonging to the class of heterocyclic azo dyes These compounds are characterized by the presence of an azo group (-N=N-) linked to a heterocyclic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-8-[(E)-(2-amino-6-oxo-1,7-dihydropurin-8-yl)diazenyl]-1,7-dihydropurin-6-one typically involves a diazo-coupling reaction. This process begins with the formation of a diazonium salt from an aromatic amine under acidic conditions. The diazonium salt is then coupled with a coupling component, such as a heterocyclic amine, to form the azo compound. The reaction conditions often include maintaining a low temperature and using an acidic medium to facilitate the coupling reaction .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and enhances the quality of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-amino-8-[(E)-(2-amino-6-oxo-1,7-dihydropurin-8-yl)diazenyl]-1,7-dihydropurin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the cleavage of the azo bond.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halogenating agents, nitrating agents; often in the presence of catalysts.
Major Products Formed:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amines and cleavage products.
Substitution: Formation of halogenated, nitrated, or other substituted derivatives.
Scientific Research Applications
2-amino-8-[(E)-(2-amino-6-oxo-1,7-dihydropurin-8-yl)diazenyl]-1,7-dihydropurin-6-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biological stain and its interactions with biomolecules.
Medicine: Explored for its antimicrobial, anti-inflammatory, and antioxidant properties. It has shown potential in the development of therapeutic agents.
Industry: Utilized in the production of dyes and pigments for textiles, cosmetics, and food industries
Mechanism of Action
The mechanism of action of 2-amino-8-[(E)-(2-amino-6-oxo-1,7-dihydropurin-8-yl)diazenyl]-1,7-dihydropurin-6-one involves its interaction with specific molecular targets. The compound can bind to nucleic acids and proteins, leading to alterations in their structure and function. This interaction can result in the inhibition of enzymatic activities, disruption of cellular processes, and induction of oxidative stress. The exact pathways and molecular targets are still under investigation, but the compound’s ability to form stable complexes with biomolecules is a key factor in its biological activity .
Comparison with Similar Compounds
2-amino-5-nitrothiazole: Another heterocyclic azo compound with similar synthetic routes and applications.
2-amino-5-phenylthiazole: Known for its vibrant color properties and use in dye production.
2-amino-5-methylthiazole: Exhibits similar chemical reactivity and biological activities
Uniqueness: Its ability to form stable complexes with biomolecules and its vibrant color properties make it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C10H8N12O2 |
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Molecular Weight |
328.25 g/mol |
IUPAC Name |
2-amino-8-[(E)-(2-amino-6-oxo-1,7-dihydropurin-8-yl)diazenyl]-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C10H8N12O2/c11-7-15-3-1(5(23)19-7)13-9(17-3)21-22-10-14-2-4(18-10)16-8(12)20-6(2)24/h(H4,11,13,15,17,19,23)(H4,12,14,16,18,20,24)/b22-21+ |
InChI Key |
AHCHZGAESUFEMR-QURGRASLSA-N |
Isomeric SMILES |
C12=C(N=C(NC1=O)N)N=C(N2)/N=N/C3=NC4=C(N3)C(=O)NC(=N4)N |
Canonical SMILES |
C12=C(N=C(NC1=O)N)N=C(N2)N=NC3=NC4=C(N3)C(=O)NC(=N4)N |
Origin of Product |
United States |
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